molecular formula C48H30N4 B3067732 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline CAS No. 1404196-75-3

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline

Cat. No.: B3067732
CAS No.: 1404196-75-3
M. Wt: 662.8 g/mol
InChI Key: XTBAGFFOEWDGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline is a useful research compound. Its molecular formula is C48H30N4 and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline, also known as 4-[2-[3,6,8-tris[2-(4-aminophenyl)ethynyl]pyren-1-yl]ethynyl]aniline, is the formation of covalent organic frameworks (COFs). It acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions .

Mode of Action

This compound interacts with its targets through condensation polymerization. It forms conjugated pyrene-based COFs, namely PyDF-COF and PyBMT-COF, when combined with 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .

Biochemical Pathways

The compound affects the biochemical pathway of covalent organic framework formation. The resulting COFs have large surface areas, high crystallinity, excellent stability, and good photoelectric activity .

Result of Action

The result of the compound’s action is the formation of COFs with superb properties such as large surface area, high crystallinity, excellent stability, and good photoelectric activity . These COFs can be used as heterogeneous photoactive catalysts .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. For instance, the introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF enhances intrinsic proton conductivity up to 10 −3 S cm −1 at 25 °C and 100% relative humidity (RH), and high conductivity up to 10 −2 S cm −1 at 70 °C and 100% RH .

Properties

IUPAC Name

4-[2-[3,6,8-tris[2-(4-aminophenyl)ethynyl]pyren-1-yl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4/c49-39-17-5-31(6-18-39)1-13-35-29-36(14-2-32-7-19-40(50)20-8-32)44-27-28-46-38(16-4-34-11-23-42(52)24-12-34)30-37(15-3-33-9-21-41(51)22-10-33)45-26-25-43(35)47(44)48(45)46/h5-12,17-30H,49-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAGFFOEWDGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)N)C#CC7=CC=C(C=C7)N)C#CC8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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